6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride
Description
6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It is a diazo compound, which means it contains a diazo group (-N=N-) attached to a naphthalene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Properties
Molecular Formula |
C10H7ClN2O3S |
|---|---|
Molecular Weight |
270.69 g/mol |
IUPAC Name |
6-diazo-5-hydroxy-5H-naphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClN2O3S/c11-17(15,16)9-3-1-2-7-6(9)4-5-8(13-12)10(7)14/h1-5,10,14H |
InChI Key |
FALJDJGJWQSYBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=[N+]=[N-])C2O)C(=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride typically involves the diazotization of 5-hydroxy-1-naphthalenesulfonyl chloride. The reaction conditions often require the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate the diazonium salt, which is then converted to the diazo compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Chloride Group
The sulfonyl chloride group undergoes nucleophilic substitution reactions, forming sulfonamides, sulfonic acids, or sulfonate esters.
Key Reactions:
Mechanism:
The reaction proceeds via nucleophilic attack on the electrophilic sulfur atom, followed by chloride displacement. Tertiary amines (e.g., pyridine) are often used to neutralize HCl byproducts.
Diazo Group Reactivity
The diazo (-N₂⁺=N⁻) group participates in carbene generation or cycloaddition under specific conditions:
-
Thermal Decomposition: At temperatures >100°C, the diazo group releases nitrogen gas, forming a carbene intermediate. This intermediate can undergo insertion or cyclopropanation reactions .
Safety Note:
Diazo decomposition is highly exothermic and may cause explosive decomposition if improperly handled .
Esterification with Phenolic Compounds
This reaction is pivotal in synthesizing diazonaphthoquinone (DNQ) sulfonate esters for photoresists:
Example Reaction:
Key Data:
Hazardous Incompatibilities
The compound exhibits dangerous reactivity with:
Safety Data:
Photoresist Formulation
Reaction Optimization Parameters
Scientific Research Applications
The compound 6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride, also known under other names such as 6-Diazo-5-oxo-5,6-Dihydronaphthalene-2-Sulfonyl Chloride or 2-Diazo-1-naphthol-5-sulfonyl chloride, is a chemical compound with applications in organic synthesis and medicinal chemistry . It appears as a white to light-colored crystalline solid and is insoluble in water .
Synonyms and Identifiers:
- 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-
- 6-Diazo-5,6-dihydro-5-oxonaphthalene-2-sulphonyl chloride
- 1-Hydroxy-5-chlorosulfonyl-2-naphthalenediazonium hydroxide, inner salt
- 5-chlorosulfonyl-2-diazonio-1-naphthalenolate
- 2-Diazo-1-naphthol-5-sulfonyl chloride
Potential Applications:
Due to the limited information available in the search results, specific applications and case studies are difficult to ascertain. However, the presence of diazo and sulfonyl chloride functional groups suggests its potential use as a reagent in various chemical processes:
- Organic Synthesis: It can serve as an intermediate in synthesizing complex organic molecules.
- Material Science: It may be used in polymer chemistry . For example, diazo compounds are used in photoresists for creating micro patterns.
- Medicinal Chemistry: It could be a building block in synthesizing pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride involves the formation of reactive intermediates, such as diazonium ions, which can then react with various nucleophiles. These reactions often lead to the formation of stable products, such as azo compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparison with Similar Compounds
6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride can be compared with other diazo compounds, such as:
2-Diazo-1-naphthol-5-sulfonyl chloride: Similar in structure but with different reactivity and applications.
6-Diazo-5,6-dihydro-5-oxonaphthalin-2-sulfonyl chloride: Another diazo compound with distinct chemical properties and uses.
The uniqueness of 6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride lies in its specific reactivity and the types of products it can form, making it valuable for various scientific and industrial applications.
Biological Activity
6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride (CAS Number: 3770-97-6) is a diazo compound known for its diverse biological activities. This compound is part of a larger class of diazo compounds that have been studied for their potential applications in medicinal chemistry, particularly as inhibitors of various enzymes and in the treatment of cancer. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
The chemical structure of 6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride includes:
- Molecular Formula : C10H7ClN2O3S
- Molar Mass : 268.67 g/mol
- Appearance : White to light-colored crystalline solid
- Solubility : Insoluble in water
6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride exhibits its biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. Notably, diazo compounds like this one are known to interact with amidotransferases, which are crucial for nucleotide synthesis.
Enzyme Inhibition
Research has shown that diazo compounds can effectively inhibit amidotransferases, which play a significant role in the biosynthesis of purines and pyrimidines. For example, 6-diazo-5-oxo-norleucine (DON), a related compound, has been demonstrated to inhibit these enzymes and has entered clinical trials due to its anticancer properties .
Biological Activity Data
| Activity | Mechanism | Reference |
|---|---|---|
| Inhibition of amidotransferases | Prevents nucleotide synthesis | |
| Antiviral properties | Inhibits HIV protease | |
| Tumor growth inhibition | Induces apoptosis in cancer cells |
1. Antiviral Efficacy
A study focused on the antiviral properties of various sulfonyl-containing compounds found that certain derivatives exhibited significant inhibitory effects against HIV protease. The binding affinity was confirmed through X-ray crystallography, demonstrating that the sulfonamide moieties effectively occupied critical active sites on the enzyme .
2. Cancer Treatment Potential
Research on related diazo compounds has indicated their potential as chemotherapeutic agents. For instance, DON has shown efficacy against various carcinomas and lymphomas by inhibiting cellular pathways essential for tumor growth . The mechanism involves the induction of double-stranded breaks in DNA, leading to apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 6-diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride?
- Methodological Answer : Synthesis typically involves diazotization of a precursor amine (e.g., 5-hydroxy-1-naphthylamine) under acidic conditions (HCl/NaNO₂ at 0–5°C), followed by sulfonation using chlorosulfonic acid. Purification via recrystallization from non-polar solvents (e.g., dichloromethane/hexane) is critical to remove unreacted diazo intermediates. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity via melting point analysis (expected range: 80–85°C based on analogous sulfonyl chlorides) .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities.
- Structural Confirmation :
- NMR : Compare and NMR spectra with literature data for analogous naphthalene sulfonyl chlorides. Key signals include aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride groups (δ 40–50 ppm in ).
- IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and diazo (N=N stretch at ~2100 cm⁻¹) functional groups .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation of the diazo group. Avoid exposure to moisture (hydrolyzes sulfonyl chloride to sulfonic acid) and heat (>40°C), which may induce decomposition. Conduct stability tests via periodic HPLC to detect degradation products like sulfonic acid derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields in diazo-group-mediated coupling reactions using this compound?
- Methodological Answer :
- Experimental Design : Use a factorial design (e.g., 2³ DOE) to test variables: temperature (0–25°C), stoichiometry (1:1 to 1:2 diazo:nucleophile), and solvent polarity (THF vs. DCM). Monitor yield via LC-MS.
- Key Insight : Lower temperatures (0–5°C) reduce diazo decomposition, while polar solvents enhance electrophilicity of the sulfonyl chloride for nucleophilic substitution .
Q. What computational approaches are suitable for studying the electronic properties of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model:
- Electrophilicity : Analyze LUMO distribution to predict reactivity with nucleophiles.
- Tautomerism : Study the equilibrium between diazo and hydrazone forms in solution. Compare computed IR/NMR spectra with experimental data to validate models .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Systematic Analysis : Compare solvent effects (e.g., DMSO vs. CDCl₃) on NMR shifts.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For conflicting IR data, confirm sample purity via X-ray crystallography (if crystalline) or high-resolution mass spectrometry .
Q. What strategies mitigate hazards during large-scale reactions involving this compound?
- Methodological Answer :
- Engineering Controls : Use closed-system reactors with scrubbers to capture HCl gas released during sulfonation.
- Personal Protection : Wear nitrile gloves and face shields; avoid skin contact due to sulfonyl chloride’s corrosive properties (refer to SDS guidelines for analogous compounds) .
Q. How does the diazo group influence the compound’s reactivity in photochemical applications?
- Methodological Answer :
- Photolysis Studies : Exclude UV light (λ < 400 nm) to prevent unintended N₂ release. For intentional photodecomposition (e.g., photolithography), quantify quantum yield using actinometry.
- Applications : Explore its use as a photoacid generator (PAG) in polymer resists by coupling with epoxy monomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
